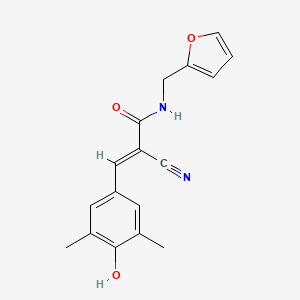
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide, also known as CFA, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of enamide derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the pathogenesis of various diseases. In cancer, (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been shown to induce apoptosis and cell cycle arrest, inhibit angiogenesis and metastasis, and sensitize cancer cells to chemotherapy and radiotherapy. In inflammation, (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the recruitment of immune cells to the site of inflammation, and promote the resolution of inflammation. In neurodegenerative disorders, (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been shown to protect against oxidative stress and neuroinflammation, improve cognitive function, and promote neuronal survival and regeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide in lab experiments is its high potency and selectivity towards its target molecules. (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been shown to have low toxicity and high efficacy in preclinical studies, making it a promising candidate for further development. However, one of the limitations of using (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide in lab experiments is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Moreover, the mechanism of action of (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide is not fully understood, which can make it challenging to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide. One of the directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the mechanism of action of (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide in more detail to identify its target molecules and signaling pathways. Moreover, the therapeutic potential of (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide in various diseases needs to be further explored in preclinical and clinical studies. Finally, the development of novel formulations and delivery systems for (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide can improve its bioavailability and efficacy in vivo.
Métodos De Síntesis
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-hydroxy-3,5-dimethylphenylacetic acid with furan-2-carbaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with cyanoacetic acid under basic conditions to form the enamide product. The final step involves the reduction of the nitrile group to the corresponding amine using lithium aluminum hydride.
Aplicaciones Científicas De Investigación
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. In neurodegenerative disorders, (E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has been shown to protect against oxidative stress and neuroinflammation, which are key factors in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-6-13(7-12(2)16(11)20)8-14(9-18)17(21)19-10-15-4-3-5-22-15/h3-8,20H,10H2,1-2H3,(H,19,21)/b14-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPXKXYOFRTNFC-RIYZIHGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=C(C#N)C(=O)NCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=C(\C#N)/C(=O)NCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

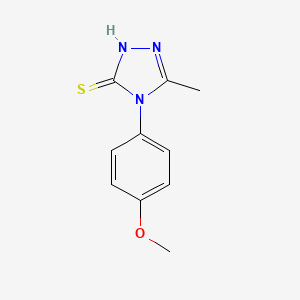

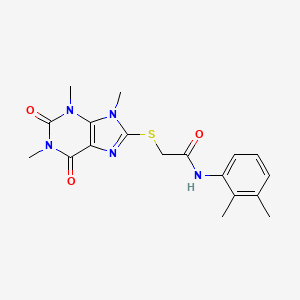


![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2414101.png)

![5-[(3-chloroanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2414103.png)
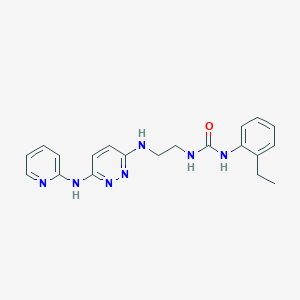
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2414106.png)
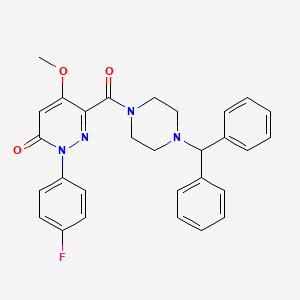

![2-(2-Chlorobenzyl)-1-(4-ethylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2414112.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2414113.png)